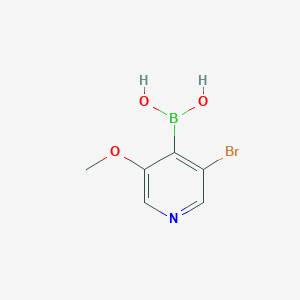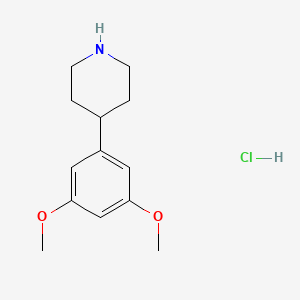
3-(2-Isothiocyanatoethyl)pyridine
Übersicht
Beschreibung
“3-(2-Isothiocyanatoethyl)pyridine”, also known as 3-PEITC, is a natural organosulfur compound. It has a molecular weight of 164.23 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H8N2S/c11-7-10-5-3-8-2-1-4-9-6-8/h1-2,4,6H,3,5H2 . This code provides a specific representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Photochemical Behavior Analysis
3-(2-Isothiocyanatoethyl)pyridine exhibits unique photochemical properties. For example, the related compound 2-[2-(2-Pyrrolyl)ethenyl]pyridine forms an intramolecular hydrogen bond between the pyridine and pyrrole ring, leading to interesting photochemical behaviors such as trans→cis isomerization upon direct irradiation. This reaction is key for understanding the effects of intramolecular hydrogen bonds and solvent interactions on the photochemical characteristics of pyridine derivatives (Obi, Sakuragi, & Arai, 1998).
Degradation Mechanism in Water Treatment
Pyridine and its derivatives, including this compound, are significant in water treatment research. Pyridine's degradation mechanism in drinking water via dielectric barrier discharge (DBD) systems reveals the formation of several intermediate products such as 3-hydroxyl pyridine and fumaric acid. Understanding this process is crucial for the treatment of nitrogen heterocyclic compounds in drinking water, thus presenting an essential application in environmental science (Li et al., 2017).
Spin State Behavior in Iron Complexes
The spin state behavior of iron(II)/dipyrazolylpyridine complexes provides insights into the unique structural aspects and solution behavior of pyridine derivatives. This research offers a deeper understanding of the spin-crossover in solid state and the influence of environmental factors like solvents and anions, which is vital for the development of new materials in coordination chemistry (Cook et al., 2015).
Advanced Synthesis and Applications in Chemistry
The synthesis of this compound and its use in generating complex chemical structures, such as 2,6-dipyrazolylpyridine derivatives and their complexes, highlight its role in creating multifunctional materials for various applications. This includes spin-crossover switches, sensors, and catalytic applications, underscoring its versatility in the field of chemistry (Halcrow, 2014; 2005).
Applications in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives are utilized in constructing bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). This application demonstrates the compound's role in developing advanced optoelectronic devices, indicating its importance in the field of material science and engineering (Li et al., 2016).
Photocatalytic Degradation Studies
The photocatalytic degradation of pyridine, including its isothiocyanatoethyl derivative, is essential for understanding the removal of toxic chemicals in water. Research on pyridine's degradation kinetics and products using TiO2 photocatalysis offers insights into environmental clean-up methods (Maillard-Dupuy et al., 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-isothiocyanatoethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-7-10-5-3-8-2-1-4-9-6-8/h1-2,4,6H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNRVGYIWGQTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



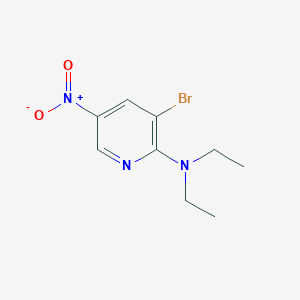
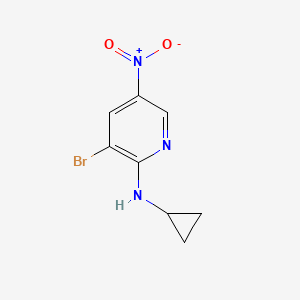
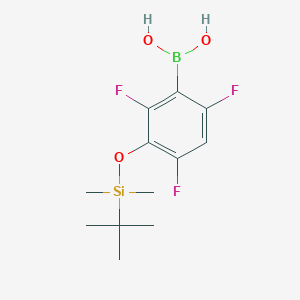

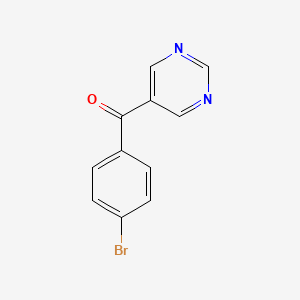

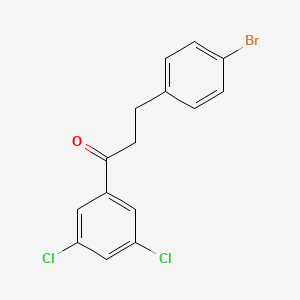
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)

![2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B1522429.png)
![2-(1-(Tert-Butoxycarbonyl)-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid](/img/structure/B1522430.png)
